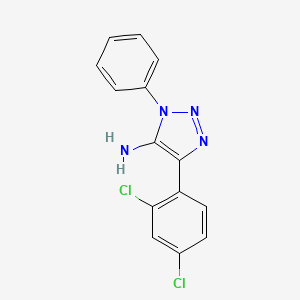![molecular formula C15H23ClN2O B6462177 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride CAS No. 2548992-72-7](/img/structure/B6462177.png)
4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride, also known as 4-AM-PPP, is an organic compound that belongs to the family of pyrrolidinones. It has a wide range of applications in organic synthesis, chemical biology, and drug discovery. 4-AM-PPP is a versatile compound that can be used as a starting material for the synthesis of various compounds, as well as a tool for studying the structure-activity relationships of organic molecules. In addition, 4-AM-PPP is used as an intermediate in the synthesis of various drugs, such as opioids, benzodiazepines, and anticonvulsants.
作用機序
4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride is an organic compound that belongs to the family of pyrrolidinones. It is a versatile compound that can be used as a starting material for the synthesis of various compounds, as well as a tool for studying the structure-activity relationships of organic molecules. The mechanism of action of 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride is not well understood, but it is believed to act as an agonist at the μ-opioid receptor. It is thought to bind to the receptor and activate it, leading to the release of various neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been studied for its biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antidepressant effects. In addition, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been shown to have neuroprotective effects, as well as anti-cancer and anti-tumor effects. It has also been shown to have anticonvulsant and anxiolytic effects. Furthermore, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been shown to have anti-nociceptive and anti-allodynic effects.
実験室実験の利点と制限
4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. It has several advantages for laboratory experiments, such as its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use in laboratory experiments, such as its instability in acidic and basic solutions, and its low solubility in water.
将来の方向性
The potential applications of 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride are numerous and are continuously being explored. Some possible future directions for 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride include its use as a starting material for the synthesis of various compounds, as well as its use in the synthesis of various drugs, such as opioids, benzodiazepines, and anticonvulsants. In addition, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride could be used in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and quinolines. Furthermore, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride could be used in the synthesis of various biochemicals, such as hormones and neurotransmitters. Finally, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride could be used in the development of novel therapeutic agents for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
合成法
4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride can be synthesized through several methods. One of the most common methods is the reaction of 4-aminomethyl-2-methylpyrrolidine with 4-bromobenzyl bromide in the presence of a base, such as potassium carbonate. The reaction proceeds with the formation of a quaternary ammonium salt, which is then hydrolyzed to give 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride. Another method involves the reaction of 4-aminomethyl-2-methylpyrrolidine with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds with the formation of a quaternary ammonium salt, which is then hydrolyzed to give 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride.
科学的研究の応用
4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride is a versatile compound that can be used as a starting material for the synthesis of various compounds, as well as a tool for studying the structure-activity relationships of organic molecules. It has been used in the synthesis of various drugs, such as opioids, benzodiazepines, and anticonvulsants. In addition, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been used in the synthesis of various compounds, such as amino acids, peptides, and polymers. It has also been used in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and quinolines. Furthermore, 4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride has been used in the synthesis of various biochemicals, such as hormones and neurotransmitters.
特性
IUPAC Name |
4-(aminomethyl)-1-[(4-propan-2-ylphenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)14-5-3-12(4-6-14)9-17-10-13(8-16)7-15(17)18;/h3-6,11,13H,7-10,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZELWWFGDAAAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)

![12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462107.png)

![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)
![N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide](/img/structure/B6462128.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)
![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)
![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)
![4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462150.png)
![4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462160.png)
![5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462172.png)
![4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462185.png)